2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a chlorinated derivative of phenoxyacetic acid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to study the effects of chlorinated phenoxy compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of herbicides, insecticides, and other agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as clofibrate, act on peroxisome proliferator-activated receptor gamma . This receptor plays a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
Compounds with similar structures, like mcpa, function as auxins, which are growth hormones naturally present in plants . They cause uncontrolled growth in target organisms, leading to their eventual death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it might interfere with the normal functioning of growth hormones, disrupting the regular growth and development processes in the target organisms .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it might cause uncontrolled growth in the target organisms, leading to their eventual death .
Action Environment
The action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride can be influenced by various environmental factors. For instance, a study on the toxicity evaluation of a similar compound, MCPA, on non-target aquatic macrophyte Hydrilla verticillata, showed that MCPA had negative impacts on the plant, indicating that the compound’s action can be influenced by the aquatic environment .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. This group can readily react with nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. These reactions are crucial in the synthesis of various biomolecules and pharmaceuticals. The compound interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group to target molecules, thereby modifying their biochemical properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction. For example, it can acetylate proteins, altering their function and activity. This compound can also impact gene expression by modifying histones, leading to changes in chromatin structure and gene accessibility. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins, forming stable covalent bonds. This modification can inhibit or activate enzymes, depending on the site of modification. For instance, acetylation of lysine residues on histones can lead to changes in gene expression by altering chromatin structure. Similarly, modification of metabolic enzymes can either enhance or inhibit their activity, thereby affecting metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can hydrolyze in the presence of moisture, leading to the formation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid. This degradation product can still interact with biomolecules but may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modify proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, forming glucuronides and sulfates that are excreted from the body. The compound can also influence metabolic flux by modifying key enzymes involved in fatty acid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. In the cytoplasm, it can interact with metabolic enzymes and other proteins, modifying their activity. In the nucleus, it can acetylate histones and other nuclear proteins, influencing gene expression and chromatin structure. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)-2-methylpropanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2-(4-Chlorophenoxy)acetic Acid: Another chlorinated phenoxy compound with herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop): A herbicide with a similar mode of action.
Uniqueness
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to its specific reactivity and the types of derivatives it can form. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-60-9 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5542-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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